molecular formula C20H21N3O3S B2995741 2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286717-40-5

2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2995741
CAS No.: 1286717-40-5
M. Wt: 383.47
InChI Key: AAABXCDGFDIMRY-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound known for its unique chemical structure. This compound consists of a phenyl ring substituted with an isopropylthio group and an acetamide linked to a 1,3,4-oxadiazol ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide generally involves multiple steps:

  • Synthesis of the oxadiazole ring: : The 1,3,4-oxadiazole ring can be synthesized through the reaction of hydrazides with carbon disulfide in the presence of a base like potassium hydroxide.

  • Formation of the phenylthiol: : The isopropylthio group is introduced by the alkylation of thiophenol with isopropyl bromide.

  • Attachment of substituents: : The phenylthiol and oxadiazole intermediates are coupled under conditions such as reflux in an aprotic solvent with a base to yield the desired compound.

Industrial Production Methods

In industrial settings, the synthesis might be scaled up using continuous flow chemistry for better efficiency and control. Reactors designed for high throughput allow for precise temperature and reaction condition management, ensuring higher yields and purer products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : It can be oxidized at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : The oxadiazole ring can undergo reduction under specific conditions, yielding amines or other reduced derivatives.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Hydrazine or catalytic hydrogenation.

  • Substitution: : Halogens, nitrating agents, or sulfonation agents.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Amines and reduced oxadiazoles: from reduction.

  • Halogenated or nitrated products: from substitution reactions.

Scientific Research Applications

This compound finds diverse applications across various scientific domains:

  • Chemistry: : Used in the synthesis of complex organic molecules due to its unique reactivity.

  • Biology: : Acts as a probe in studying biochemical pathways due to its specific interactions with biomolecules.

  • Medicine: : Potential therapeutic agent, investigated for its biological activity against certain diseases.

  • Industry: : Used in the development of advanced materials with specialized properties.

Mechanism of Action

The biological activity of 2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide involves interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways by binding to active sites, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide: : Similar structure but with a methylthio group instead of an isopropylthio group.

  • 2-(4-(isopropylthio)phenyl)-N-(5-(methyl)-1,3,4-oxadiazol-2-yl)acetamide: : Varies in the oxadiazole substituent.

Uniqueness

  • The isopropylthio group introduces steric effects and electronic properties unique to 2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide, influencing its reactivity and biological activity distinctly compared to its analogs.

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Properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14(2)27-17-10-8-15(9-11-17)12-18(24)21-20-23-22-19(26-20)13-25-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAABXCDGFDIMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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